![molecular formula C16H26N2O4 B15210503 4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid CAS No. 57068-90-3](/img/structure/B15210503.png)
4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid is a synthetic organic compound with the molecular formula C16H26N2O4 and a molecular weight of 310.38 g/mol This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid typically involves the reaction of 4-methyloxazole with octanoyl chloride to form the intermediate 4-(N-(4-Methyloxazol-2-yl)octanamide). This intermediate is then reacted with butanoic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce more saturated heterocyclic compounds .
Applications De Recherche Scientifique
4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid include:
4-(2-Methyloxazol-4-yl)benzenesulfonamide: Known for its monoamine oxidase inhibition properties.
2-(Trifluoroacetyl)oxazoles: Widely used in medicinal chemistry for their bioisosteric properties.
Uniqueness
What sets 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid apart is its unique combination of an oxazole ring with an octanamido and butanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
57068-90-3 |
|---|---|
Formule moléculaire |
C16H26N2O4 |
Poids moléculaire |
310.39 g/mol |
Nom IUPAC |
4-[(4-methyl-1,3-oxazol-2-yl)-octanoylamino]butanoic acid |
InChI |
InChI=1S/C16H26N2O4/c1-3-4-5-6-7-9-14(19)18(11-8-10-15(20)21)16-17-13(2)12-22-16/h12H,3-11H2,1-2H3,(H,20,21) |
Clé InChI |
DQWSTIDSZQGOTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N(CCCC(=O)O)C1=NC(=CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



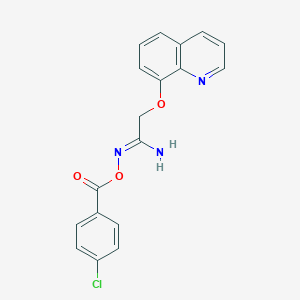
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
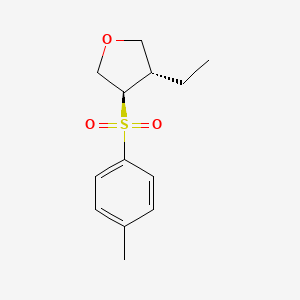
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
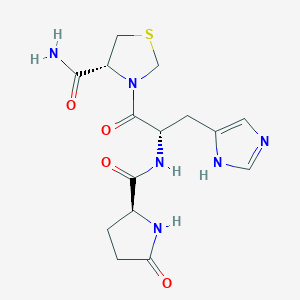
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
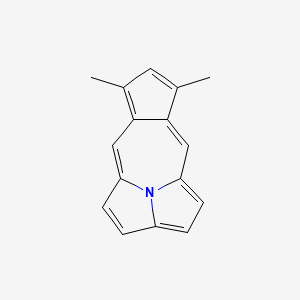
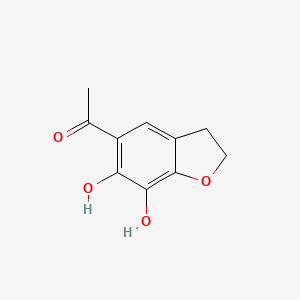
![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)
![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)
